molecular formula C27H22O4 B11394361 6-benzyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

6-benzyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11394361
M. Wt: 410.5 g/mol
InChI Key: VKNSAKKMBZRJIS-UHFFFAOYSA-N
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Description

Electronic Effects

  • **

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H22O4

Molecular Weight

410.5 g/mol

IUPAC Name

6-benzyl-3-(3-methoxyphenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C27H22O4/c1-16-21-14-23-24(19-10-7-11-20(13-19)29-3)15-30-25(23)17(2)26(21)31-27(28)22(16)12-18-8-5-4-6-9-18/h4-11,13-15H,12H2,1-3H3

InChI Key

VKNSAKKMBZRJIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)C)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Regioselectivity in Cyclization

The choice of catalyst critically affects regioselectivity. Source reports that Yb(OTf)3 improves yield (73% on gram-scale) by promoting 6-endo-dig cyclization over competing pathways.

Purification Challenges

The target compound’s lipophilicity necessitates advanced purification techniques. Source recommends silica gel chromatography with gradient elution (DCM/EtOAc 5:5 → 7:3) to resolve closely eluting impurities.

Analytical Characterization

Spectroscopic Data :

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (aromatic C=C).

  • 1H NMR (400 MHz, CDCl3) : δ 7.65 (d, J = 8.4 Hz, 1H, H-4), 7.42–7.38 (m, 5H, benzyl), 6.98 (s, 1H, H-3), 3.89 (s, 3H, OCH3), 2.51 (s, 3H, CH3), 2.48 (s, 3H, CH3).

  • MS (ESI+) : m/z 428.2 [M+H]+.

Scalability and Industrial Relevance

Source validates a gram-scale synthesis protocol:

  • Input : 4.0 mmol starting material

  • Output : 73% yield

  • Purity : >98% (HPLC)

This method’s scalability is enhanced by using cost-effective catalysts like pTsOH·H2O and recyclable solvents.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Cost (Relative)
Friedel-CraftsAcid-catalyzed cyclization7398Low
Suzuki CouplingCross-coupling6895High
Phase-TransferBenzylation7897Moderate

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich methoxyphenyl group facilitates electrophilic substitution. Key reactions include:

Nitration

  • Reagent: HNO₃/H₂SO₄ (1:3 v/v)

  • Conditions: 0–5°C, 4 hours

  • Product: 3-Nitro derivative at the methoxyphenyl ring.

  • Yield: ~65% (isolated via column chromatography).

Sulfonation

  • Reagent: Fuming H₂SO₄

  • Conditions: 50°C, 2 hours

  • Product: Sulfonic acid derivative at the para position relative to the methoxy group.

Oxidation Reactions

Oxidative transformations target the benzyl and methyl groups:

Reaction TypeReagent/ConditionsProductYieldSource
Benzyl Oxidation KMnO₄ (aq.), H₂SO₄, reflux, 6 hKetone formation at benzyl position58%
Methyl Oxidation SeO₂, dioxane, 80°C, 12 hAldehyde derivative at C5 methyl72%

The furan ring remains intact under mild oxidative conditions but degrades with stronger oxidants like CrO₃.

Reduction Reactions

Selective reductions modify substituents without disrupting the core:

Benzyl Group Hydrogenation

  • Reagent: H₂ (1 atm), Pd/C (10% w/w)

  • Conditions: Ethanol, 25°C, 3 hours

  • Product: Saturated cyclohexylmethyl derivative.

  • Yield: 84%.

Ketone Reduction

  • Reagent: NaBH₄, MeOH

  • Conditions: 0°C, 30 minutes

  • Product: Secondary alcohol at oxidized benzyl position.

Nucleophilic Substitution

The compound participates in SN2 reactions at activated positions:

Bromination at C9 Methyl

  • Reagent: NBS (N-bromosuccinimide), AIBN, CCl₄

  • Conditions: Reflux, 8 hours

  • Product: 9-Bromomethyl derivative.

  • Application: Intermediate for further functionalization.

Cycloaddition and Ring-Opening Reactions

The furan moiety engages in Diels-Alder reactions:

Diels-Alder with Maleic Anhydride

  • Reagent: Maleic anhydride, toluene

  • Conditions: 110°C, 24 hours

  • Product: Exo-adduct with retained aromaticity in the chromenone system .

  • Yield: 68% .

Retro-Diels-Alder Under Acidic Conditions

  • Reagent: p-TsOH·H₂O, 1,2-DCE

  • Conditions: 84°C, 12 hours

  • Product: Furoquinolone isomer via ring-opening .

Methoxy Group Demethylation

The 3-methoxyphenyl group undergoes demethylation for hydroxylation:

  • Reagent: BBr₃ (1.2 equiv), CH₂Cl₂

  • Conditions: -78°C to 25°C, 8 hours

  • Product: 3-Hydroxyphenyl derivative.

  • Yield: 77%.

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in:

  • Acidic: 6M HCl, reflux, 24 h → No degradation.

  • Basic: 6M NaOH, reflux, 24 h → Partial cleavage of the furan ring.

Scientific Research Applications

Overview

6-benzyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromone class. Its unique structure and properties make it a subject of interest in various fields, including chemistry, biology, and medicine. This article explores its scientific research applications, mechanisms of action, and relevant case studies.

Chemistry

The compound serves as a crucial building block in organic synthesis. It can be utilized in the development of more complex molecules and as a reagent in various chemical reactions. Its structural features allow for diverse transformations, including oxidation and reduction processes.

Biology

Research indicates that this compound exhibits significant biological activities. Studies have demonstrated its potential in:

  • Antioxidant Activity : The compound has shown efficacy in scavenging free radicals and inhibiting lipid peroxidation, which is vital for protecting cellular components from oxidative stress.
  • Anti-inflammatory Effects : It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its role in modulating inflammatory pathways.
  • Anticancer Properties : The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancers. It appears to induce apoptosis through mitochondrial pathways and disrupt cell cycle progression.

Medicine

The therapeutic potential of this compound is being explored extensively. Its anti-inflammatory and anticancer properties position it as a candidate for further investigation in drug development. The mechanism of action involves interaction with specific molecular targets that modulate cellular processes.

Industry

In industrial applications, this compound is used as a precursor for synthesizing industrial chemicals and developing new materials. Its stability and reactivity make it valuable for various synthetic routes.

Case Studies and Research Findings

  • Antioxidant Activity Study
    • A study demonstrated that furochromones exhibit significant antioxidant activity by inhibiting lipid peroxidation in vitro. The presence of phenolic groups in the structure contributes to this activity.
  • Anti-inflammatory Mechanism
    • Research indicated that the compound inhibits NF-kB signaling pathways in macrophages, leading to reduced levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Efficacy
    • In vitro assays revealed that this compound induces apoptosis in cancer cells with IC50 values indicating potent activity in the low micromolar range.

Mechanism of Action

The mechanism of action of 6-benzyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets. These include enzymes, receptors, and other proteins involved in key biological pathways.

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.

    Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular responses.

    Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Furocoumarin derivatives are distinguished by substituents at positions 3, 5, 6, and 9. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 3-(3-MeO-Ph), 5-Me, 6-Bn, 9-Me C27H24O4* 412.48* Enhanced lipophilicity due to benzyl and methoxyphenyl groups.
6-Benzyl-3-(tert-butyl)-5,9-dimethyl 3-(t-Bu), 5-Me, 6-Bn, 9-Me C24H24O3 360.45 Bulky tert-butyl group may hinder steric interactions .
3-(4-Cl-Ph)-5-Me-6-Bn-9-Me 3-(4-Cl-Ph), 5-Me, 6-Bn, 9-Me C25H17ClO3 400.85 Chlorophenyl group enhances electrophilicity and potential binding affinity .
2,3,5,9-Tetramethyl 2-Me, 3-Me, 5-Me, 9-Me C15H14O3 242.27 Minimal substitutions; lower molecular weight and simpler structure .
4-Hydroxy-3-MeO-Ph derivative 3-(4-MeO-Ph), 5-Me, 9-Me C20H16O4 328.34 Methoxy group improves solubility but may reduce membrane permeability .

*Estimated based on structural similarity to and .

Key Observations :

  • The benzyl group at C6 (target compound) increases lipophilicity compared to simpler analogs like 2,3,5,9-tetramethyl derivatives .
  • Substituents at C3 significantly influence steric and electronic properties. For example, the 3-methoxyphenyl group in the target compound may engage in hydrogen bonding, unlike the nonpolar tert-butyl group in ’s analog .
Physicochemical Properties
  • Melting Points: Target Compound: Not explicitly reported, but analogs with bulky groups (e.g., 4d in , m.p. 238°C) suggest higher melting points due to crystalline packing .
  • Spectroscopic Data :
    • The 3-methoxyphenyl group in the target compound would show a distinct OCH3 signal at ~3.8 ppm in 1H-NMR and a carbonyl peak at ~160 ppm in 13C-NMR, similar to ’s 4-methoxyphenyl derivative .

Biological Activity

6-benzyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromene class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

Chemical Structure

The molecular formula of this compound is C26H20O4C_{26}H_{20}O_4 with a molecular weight of approximately 420.44 g/mol. The structure features a furochromene backbone characterized by a fused furan and chromene moiety.

Antioxidant Activity

Research indicates that compounds within the furochromene class exhibit significant antioxidant properties. The presence of methoxy and benzyl groups in the structure enhances electron donation capabilities, which contributes to their ability to scavenge free radicals. A study demonstrated that derivatives with similar structures showed reduced oxidative stress in cellular models.

Anticancer Properties

Several studies have reported the anticancer potential of furochromenes. Specifically, this compound has been evaluated for its effects on various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways.
  • Mechanism of Action : The compound appears to inhibit key signaling pathways associated with cancer progression, such as the PI3K/Akt pathway.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines. In animal models, administration of furochromene derivatives led to a significant reduction in inflammation markers.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substitution Effects : The presence of methoxy groups enhances solubility and bioavailability.
  • Benzyl Group Influence : The benzyl substitution is linked to increased interaction with biological targets, enhancing efficacy against cancer cells.
Compound NameStructural FeaturesBiological Activity
This compoundFurochromene backbone with methoxy and benzyl substituentsAntioxidant, anticancer
8-benzyl-4-methylcoumarinRelated coumarin structureModerate anticancer activity
5-Phenyl-7H-furo[2,3-g]chromen-7-oneFurochromene analogSimilar biological activities

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 and HeLa cells.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-benzyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one, and what are the critical reaction conditions?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization and functionalization. For example, similar furochromones are synthesized via condensation of substituted benzaldehyde derivatives with ketones under acidic catalysis, followed by cyclization using reagents like HCl or H₂SO₄. Key conditions include temperature control (50–70°C) and solvent selection (e.g., ethanol or chloroform). Purification often employs recrystallization or column chromatography .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) resolves substituent positions and stereochemistry. For example, the benzyl group’s protons appear as a singlet in ¹H NMR (~δ 4.8 ppm), while the methoxyphenyl group shows characteristic aromatic splitting. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • Methodological Answer: Begin with cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to determine selectivity. Follow with enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential) and antimicrobial disk diffusion assays. Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like GSK-3β or cytochrome P450?

  • Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) models ligand-protein interactions using crystal structures (PDB IDs: 1I09 for GSK-3β). Density functional theory (DFT) calculates electron distribution to identify reactive sites. Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories. Validate predictions with mutagenesis or competitive binding assays .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer: Cross-validate experimental conditions (e.g., cell line passage number, serum concentration). Perform dose-response curves (IC₅₀) under standardized protocols. Use orthogonal assays (e.g., apoptosis via Annexin V and caspase-3 activation) to confirm mechanisms. Meta-analysis of published data can identify confounding factors (e.g., impurity profiles in synthesized batches) .

Q. How can regioselectivity challenges in functionalizing the furochromone core be addressed?

  • Methodological Answer: Employ directing groups (e.g., nitro or amino substituents) to control electrophilic substitution. Microwave-assisted synthesis enhances reaction specificity for sterically hindered positions. For example, Pd-catalyzed C–H activation selectively modifies the 3-position. Monitor reactions via TLC/LC-MS to optimize time and temperature .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer: Ultra-high-performance liquid chromatography (UHPLC) with photodiode array detection (PDA) separates impurities (<0.1%). Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts, while LC-QTOF-MS detects non-volatile residues. Nuclear Overhauser effect (NOE) NMR experiments distinguish regioisomers .

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